molecular formula C15H15NO4 B2748566 (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-82-9

(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No. B2748566
M. Wt: 273.288
InChI Key: AEECDIOZTOFIRR-CMDGGOBGSA-N
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Description

(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, also known as MFC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MFC is a carbamate derivative that has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Synthesis and Evaluation as Prodrugs

The synthesis and evaluation of carbamate analogues, including (2-methoxyphenyl)methyl derivatives, have been explored for their potential as prodrugs. One study focuses on the synthesis of several carbamate analogues of 2,5-bis(4-amidinophenyl)furan under mild conditions. These compounds were evaluated for their effectiveness against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model. The study found that certain derivatives showed significant anti-PCP activity and improved oral administration efficacy compared to the parent drug. This research highlights the potential of (2-methoxyphenyl)methyl derivatives in medicinal chemistry and their application as prodrugs for infectious diseases (Rahmathullah et al., 1999).

Directed Lithiation for Synthetic Applications

Another area of application involves the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, demonstrating the utility of (2-methoxyphenyl)methyl derivatives in organic synthesis. This process allows for the selective introduction of functional groups at strategic positions, facilitating the synthesis of complex molecules. The methodology shows promise for the synthesis of diverse organic compounds, including pharmaceuticals and materials (Smith et al., 2013).

Antimitotic Agents

Research into antimitotic agents has also included compounds with (2-methoxyphenyl)methyl derivatives. These studies focus on the synthesis and biological evaluation of certain carbamates as antimitotic agents, potentially useful in cancer therapy. The differential activity of chiral isomers of these compounds in various biological systems underlines the importance of stereochemistry in the development of therapeutic agents (Temple & Rener, 1992).

Inhibition of Adipogenic Differentiation

(2-methoxyphenyl)methyl derivatives have also been investigated for their ability to inhibit adipocyte differentiation and the induction of adipokines, which are implicated in obesity-associated inflammatory and metabolic diseases. This research suggests the potential of these compounds in the development of treatments for obesity and related conditions (Sung et al., 2010).

properties

IUPAC Name

(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-14-7-3-2-5-12(14)11-20-15(17)16-9-8-13-6-4-10-19-13/h2-10H,11H2,1H3,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEECDIOZTOFIRR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC(=O)NC=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1COC(=O)N/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326275
Record name (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

CAS RN

338399-82-9
Record name (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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